molecular formula C16H11NO4 B15063677 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Cat. No.: B15063677
M. Wt: 281.26 g/mol
InChI Key: LXPYTWLDSJJQJM-UHFFFAOYSA-N
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Description

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: is an organic compound that features a benzaldehyde core substituted with an ethynylbenzyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethynylbenzyl alcohol and 5-nitrosalicylaldehyde.

    Etherification Reaction: The 4-ethynylbenzyl alcohol undergoes an etherification reaction with 5-nitrosalicylaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzoic acid.

    Reduction: 2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives can be used in the study of enzyme inhibition and other biochemical processes.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde involves its interaction with various molecular targets:

    Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.

    Nitro Group: Can undergo reduction to form amines, which can further interact with biological molecules.

    Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzyl alcohol: Shares the ethynylbenzyl moiety but lacks the nitro and aldehyde groups.

    5-Nitrosalicylaldehyde: Contains the nitro and aldehyde groups but lacks the ethynylbenzyl moiety.

    2-((4-Ethynylbenzyl)oxy)-5-aminobenzaldehyde: A reduction product of the nitro compound.

Uniqueness

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde

InChI

InChI=1S/C16H11NO4/c1-2-12-3-5-13(6-4-12)11-21-16-8-7-15(17(19)20)9-14(16)10-18/h1,3-10H,11H2

InChI Key

LXPYTWLDSJJQJM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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